

Technical Guide: Physical Properties of 2-Fluoro-6-methylbenzoic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Fluoro-6-methylbenzoic acid

Cat. No.: B1356714

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of **2-Fluoro-6-methylbenzoic acid**. The information is presented to be a valuable resource for professionals in research and development, particularly in the fields of medicinal chemistry and material science.

Core Physical Properties

The physical characteristics of **2-Fluoro-6-methylbenzoic acid** are fundamental to its application in synthesis and drug design. A summary of the available quantitative data is presented in the table below. It is important to note that some physical properties for this specific compound are not widely reported in the literature and are listed as not available.

Property	Value	Source
Molecular Formula	C ₈ H ₇ FO ₂	ChemScene[1]
Molecular Weight	154.14 g/mol	PubChem[2], ChemScene[1]
Melting Point	124 - 125 °C	[3]
Boiling Point	Not available	[3]
Density	Not available	[3]
Solubility in Water	Not known	[3]
pKa	Not available	N/A
LogP	1.83232	ChemScene[1]
Physical State	Solid: Powder	[3]
Appearance	White	[3]

Experimental Protocols for Property Determination

While specific experimental data for some properties of **2-Fluoro-6-methylbenzoic acid** are not readily available, the following are detailed, generalized methodologies for determining the key physical properties of organic compounds.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology: Capillary Method[4][5][6]

- Sample Preparation: A small amount of the dry, finely powdered **2-Fluoro-6-methylbenzoic acid** is packed into a thin-walled capillary tube, sealed at one end. The packing should be compact to a height of 2-3 mm.
- Apparatus: The capillary tube is placed in a melting point apparatus, which consists of a heated block or an oil bath and a thermometer or a digital temperature sensor.

- Heating: The sample is heated at a steady, slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample and the thermometer.
- Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last crystal melts (completion of melting) are recorded. This range is the melting point of the substance. A narrow melting range (0.5-1 °C) is indicative of a pure compound.[\[4\]](#)

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and the liquid changes into a vapor.

Methodology: Distillation Method[\[7\]](#)[\[8\]](#)

- Apparatus Setup: A small quantity of the liquid is placed in a distillation flask. The flask is fitted with a condenser, a thermometer, and a collection vessel. The thermometer bulb should be positioned just below the side arm of the flask to accurately measure the temperature of the vapor.
- Heating: The liquid is heated to its boiling point.
- Equilibrium: As the liquid boils, the vapor rises, surrounds the thermometer bulb, and then passes into the condenser where it cools and liquefies, dripping into the collection vessel.
- Measurement: The temperature is recorded when it becomes constant. This stable temperature is the boiling point of the liquid at the given atmospheric pressure.

Methodology: Capillary Method (for small quantities)[\[9\]](#)[\[10\]](#)[\[11\]](#)

- Sample Preparation: A small amount of the liquid is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed in the test tube.
- Heating: The test tube is gently heated in a water or oil bath.
- Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heat is then removed, and the liquid is allowed to cool.

- Measurement: The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Solubility Determination

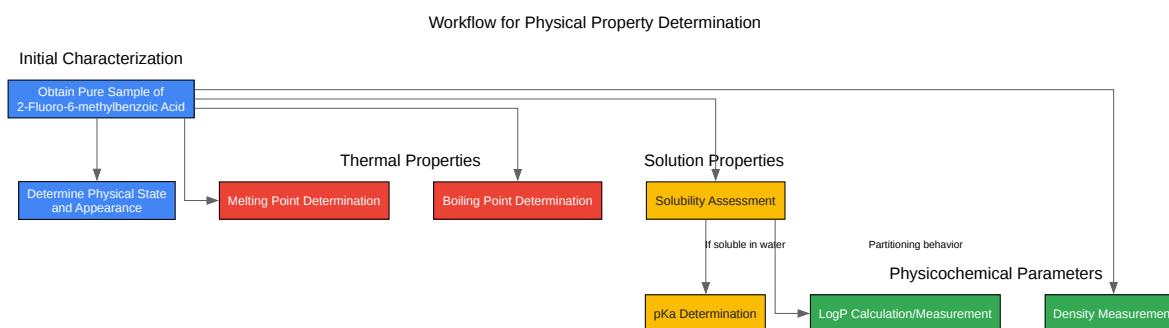
Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Methodology: Qualitative Assessment[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

- Sample Preparation: A small, measured amount of **2-Fluoro-6-methylbenzoic acid** (e.g., 10 mg) is placed in a test tube.
- Solvent Addition: A measured volume of the solvent (e.g., 1 mL of water) is added to the test tube.
- Mixing: The mixture is agitated vigorously for a set period (e.g., 1-2 minutes) at a controlled temperature.
- Observation: The solution is visually inspected to determine if the solid has completely dissolved. If it has, the compound is considered soluble under those conditions. If not, it is considered insoluble or partially soluble. This process can be repeated with different solvents (e.g., ethanol, acetone, diethyl ether) to determine a solubility profile.

pKa Determination

The pKa is a measure of the acidity of a compound. For an acidic compound like a carboxylic acid, it is the pH at which the compound is 50% ionized in a solution.


Methodology: Potentiometric Titration[\[16\]](#)

- Solution Preparation: A known concentration of **2-Fluoro-6-methylbenzoic acid** is dissolved in a suitable solvent, typically water or a water-alcohol mixture.
- Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.

- pH Measurement: The pH of the solution is measured continuously throughout the titration using a calibrated pH meter.
- Data Analysis: A titration curve is generated by plotting the pH versus the volume of base added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the acid has been neutralized by the base.

Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the determination of the key physical properties of a chemical compound like **2-Fluoro-6-methylbenzoic acid**.

[Click to download full resolution via product page](#)

Caption: Logical workflow for determining physical properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemscene.com [chemscene.com]
- 2. 2-Fluoro-6-methylbenzoic acid | C8H7FO2 | CID 13478132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. downloads.ossila.com [downloads.ossila.com]
- 4. athabascau.ca [athabascau.ca]
- 5. scribd.com [scribd.com]
- 6. byjus.com [byjus.com]
- 7. vernier.com [vernier.com]
- 8. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 9. byjus.com [byjus.com]
- 10. cdn.juniata.edu [cdn.juniata.edu]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. chem.ws [chem.ws]
- 14. youtube.com [youtube.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. youtube.com [youtube.com]
- To cite this document: BenchChem. [Technical Guide: Physical Properties of 2-Fluoro-6-methylbenzoic Acid]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1356714#2-fluoro-6-methylbenzoic-acid-physical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com